1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
CAS No.: 1396687-12-9
Cat. No.: VC4656155
Molecular Formula: C16H16N4O5
Molecular Weight: 344.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396687-12-9 |
|---|---|
| Molecular Formula | C16H16N4O5 |
| Molecular Weight | 344.327 |
| IUPAC Name | 1-(1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O5/c1-9-18-19-14(25-9)5-17-15(21)11-6-20(7-11)16(22)10-2-3-12-13(4-10)24-8-23-12/h2-4,11H,5-8H2,1H3,(H,17,21) |
| Standard InChI Key | SEOYOHLBTPOZMD-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a complex organic molecule that incorporates several functional groups, including a benzodioxole moiety, an oxadiazole ring, and an azetidine ring. This combination of structural elements suggests potential for diverse biological activities, as these groups can interact with various biological targets.
Synthesis and Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their incorporation into the azetidine structure. Common reagents might include carbonyl compounds for forming amide bonds and various alkylating agents for substitution reactions.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume